![molecular formula C22H20FN3O4 B2377620 1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 953208-80-5](/img/structure/B2377620.png)
1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Potential Applications
Isoxazole and Pyrrolidine Derivatives
Compounds featuring isoxazole and pyrrolidine rings are often explored for their pharmacological properties. For instance, isoxazole clubbed with 1,3,4-oxadiazole derivatives have been investigated for antimicrobial and antitubercular activities, showing promise against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2018)[https://consensus.app/papers/synthesis-evaluation-docking-study-isoxazole-clubbed-shingare/306d5c2de65855568639978906ea925a/?utm_source=chatgpt]. Such findings hint at the potential of isoxazole-pyrrolidine compounds to serve as leads in the development of new antimicrobial agents.
Fluorophenyl Compounds
The inclusion of a fluorophenyl group often enhances the pharmacokinetic properties of compounds, such as increased stability and membrane permeability. For example, fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used as a selective serotonin 1A receptor imaging probe in Alzheimer's disease research, showcasing the importance of fluorinated compounds in developing diagnostic tools (Kepe et al., 2006)[https://consensus.app/papers/serotonin-receptors-living-brain-alzheimers-disease-kepe/1788c947f0fa516196e349385d644c61/?utm_source=chatgpt].
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-29-19-4-2-3-14(9-19)20-11-17(25-30-20)12-24-22(28)15-10-21(27)26(13-15)18-7-5-16(23)6-8-18/h2-9,11,15H,10,12-13H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBNBYYEDNAFHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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